

The Emergence of 4-Aminopiperidine: A Privileged Motif in Modern Drug Discovery

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Compound of Interest

Compound Name: 4-Aminopiperidine

Cat. No.: B084694

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The **4-aminopiperidine** scaffold has solidified its position as a "privileged" motif in medicinal chemistry, serving as a versatile building block for a diverse array of bioactive molecules. Its unique structural and physicochemical properties, including a basic nitrogen atom and a conformationally flexible six-membered ring, allow for precise three-dimensional orientation of substituents, enabling high-affinity interactions with a multitude of biological targets. This technical guide provides a comprehensive overview of the discovery and development of **4-aminopiperidine**-based compounds across several key therapeutic areas. It details the quantitative biological data, experimental methodologies, and underlying signaling pathways that underscore the significance of this remarkable scaffold.

Antifungal Agents: Targeting Ergosterol Biosynthesis

The **4-aminopiperidine** core has been successfully exploited to develop novel antifungal agents that interfere with the integrity of the fungal cell membrane by inhibiting ergosterol biosynthesis. These compounds have demonstrated potent activity against a broad spectrum of clinically relevant fungal pathogens.

Quantitative Antifungal Activity

The minimum inhibitory concentrations (MICs) of representative **4-aminopiperidine** derivatives against various fungal species are summarized below.

Compound ID	Fungal Species	MIC (μ g/mL)	Reference
2b	Candida albicans	1-4	[1]
Aspergillus fumigatus	1-8	[1]	
Yarrowia lipolytica	1-2	[1]	
3b	Candida albicans	1-4	[1]
Aspergillus fumigatus	1-8	[1]	
Yarrowia lipolytica	1-2	[1]	
Amorolfine	Candida albicans	1-4	[1]
(Reference)	Aspergillus fumigatus	4-16	[1]
Yarrowia lipolytica	1-2	[1]	
Voriconazole	Candida albicans	\leq 0.03-0.5	[1]
(Reference)	Aspergillus fumigatus	0.25-1	[1]
Yarrowia lipolytica	0.25	[1]	

Experimental Protocols

Synthesis of 4-Aminopiperidine Derivatives (General Procedure): A general method for the synthesis of **4-aminopiperidine**-based antifungal agents involves the reductive amination of N-substituted 4-piperidones with primary amines.

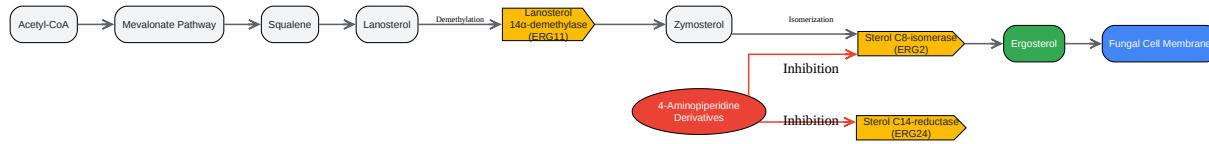
- To a solution of the N-substituted 4-piperidone (1.0 eq) in a suitable solvent (e.g., dichloromethane or dichloroethane), the desired primary amine (1.1 eq) is added.
- The reaction mixture is stirred at room temperature for 1-2 hours.
- A reducing agent, such as sodium triacetoxyborohydride (1.5 eq), is added portion-wise.

- The reaction is stirred at room temperature for 12-24 hours until completion, monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
- The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to yield the desired **4-aminopiperidine** derivative.

Antifungal Susceptibility Testing (Broth Microdilution Method): The antifungal activity is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

- A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).
- Serial two-fold dilutions of the compound are prepared in RPMI 1640 medium in a 96-well microtiter plate.
- Fungal isolates are cultured on an appropriate agar medium. A standardized inoculum suspension is prepared and adjusted to a concentration of $0.5-2.5 \times 10^3$ colony-forming units (CFU)/mL.
- Each well is inoculated with the fungal suspension.
- The plates are incubated at 35°C for 24-48 hours.
- The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Signaling Pathway

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Caption: Inhibition of the ergosterol biosynthesis pathway by **4-aminopiperidine** derivatives.

N-type Calcium Channel Blockers: A Novel Approach to Pain Management

Derivatives of **4-aminopiperidine** have been identified as potent and selective blockers of N-type (Cav2.2) voltage-gated calcium channels. These channels play a crucial role in nociceptive signaling, making them an attractive target for the development of novel analgesics.

Quantitative N-type Calcium Channel Blocking Activity

The inhibitory potency of **4-aminopiperidine** derivatives on N-type calcium channels is typically evaluated using electrophysiological techniques.

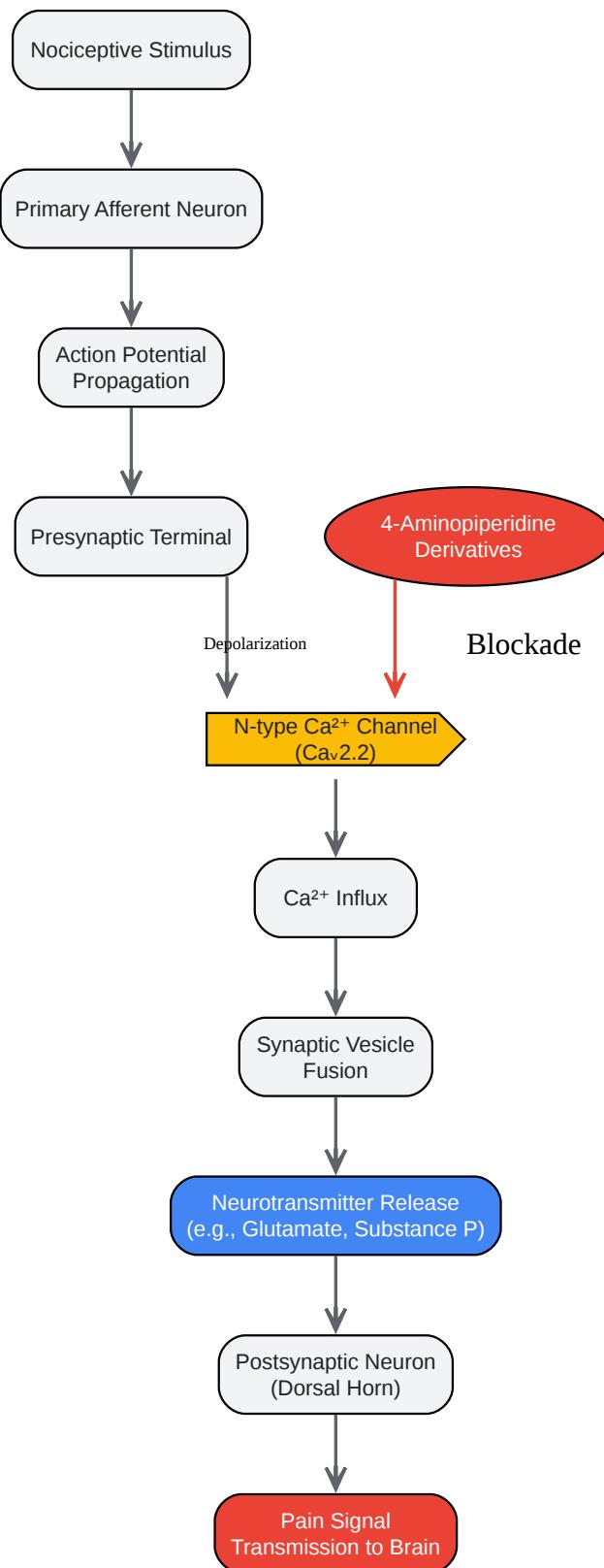
Compound ID	Assay	IC ₅₀ (μM)	Reference
C101	N-type Ca ²⁺ channels expressed in Xenopus oocytes	2.2	[7]
Compound 3	N-type Ca ²⁺ channels in PC12 cells	Not specified	[8]
Compound 18	N-type Ca ²⁺ channels in PC12 cells	Not specified	[8]

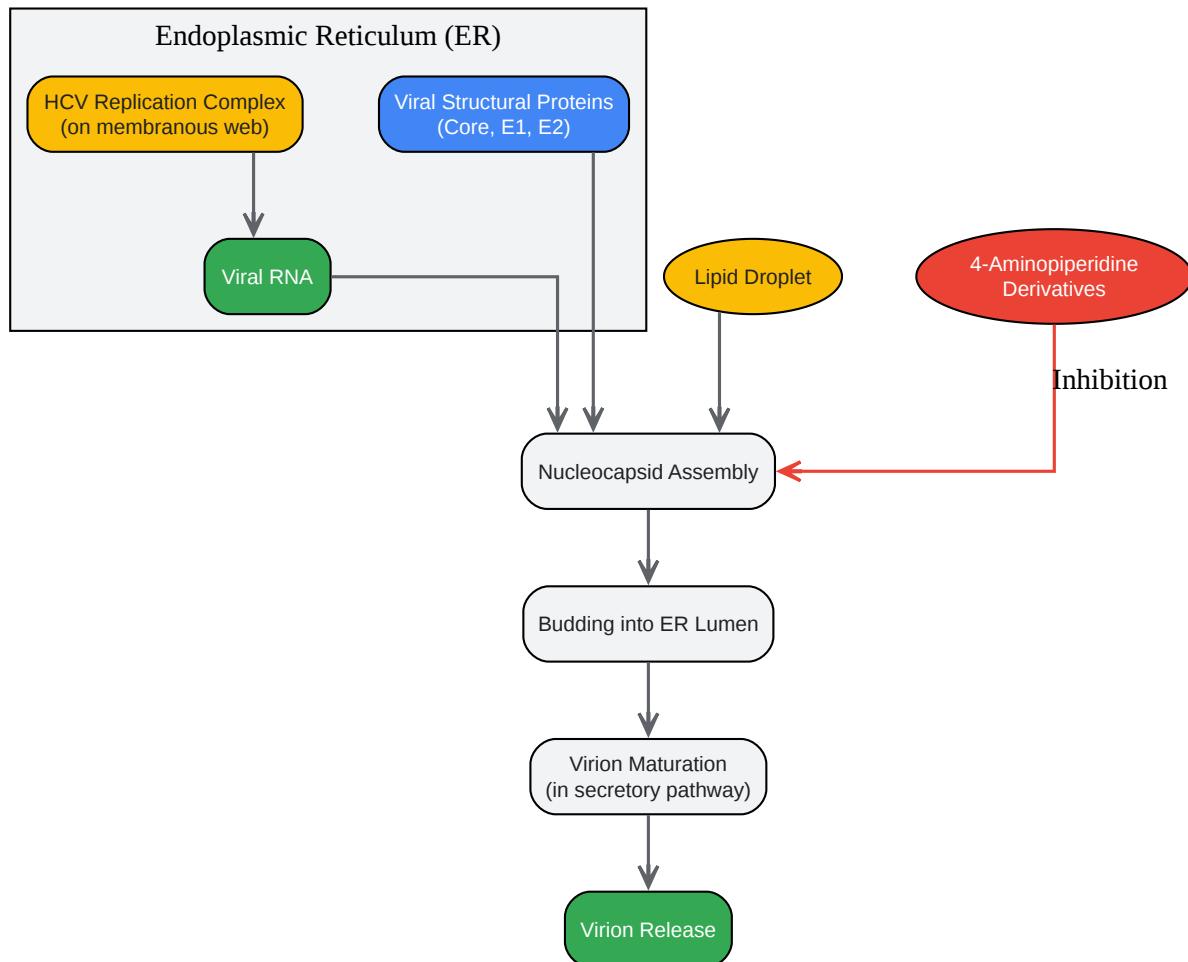
Experimental Protocols

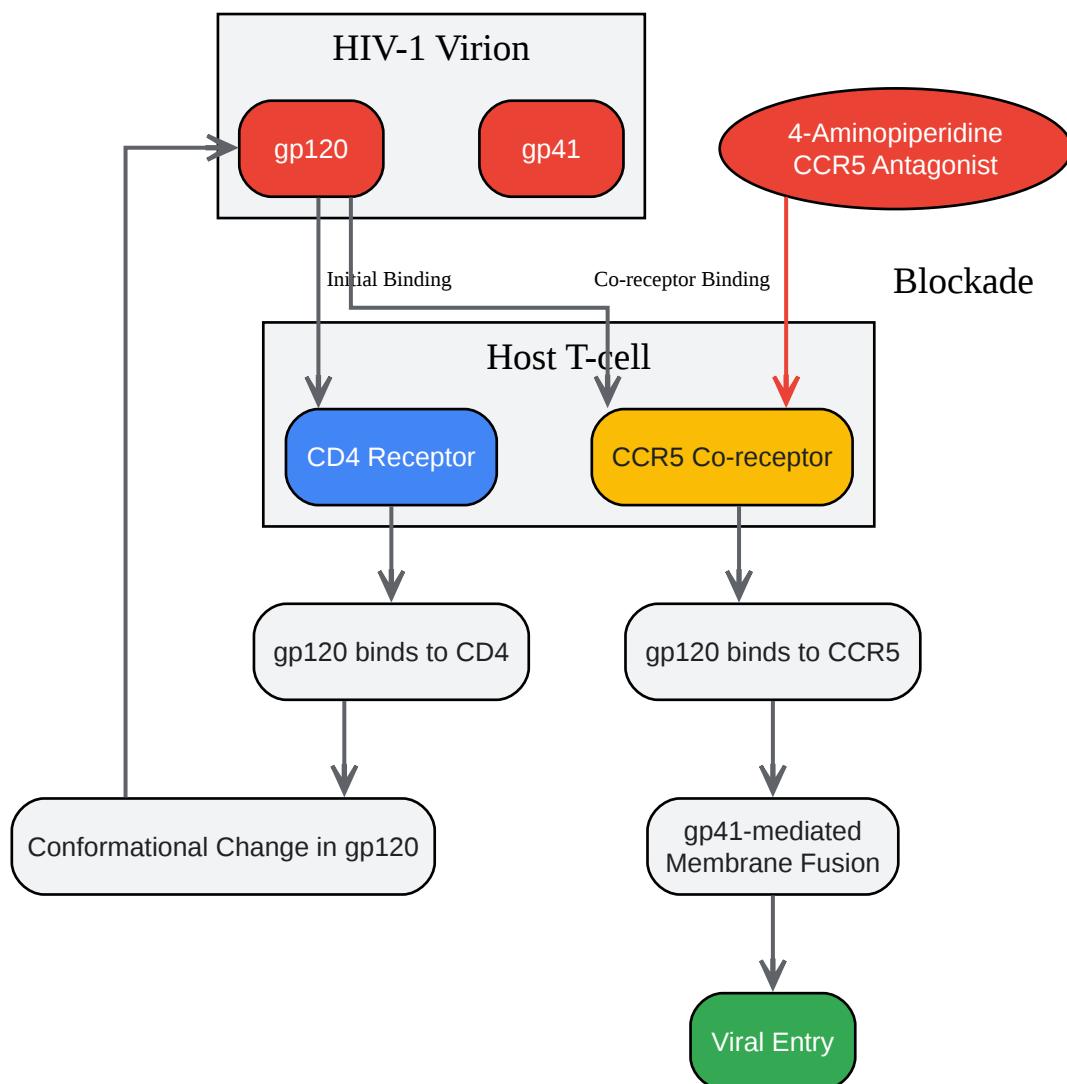
Whole-Cell Patch-Clamp Electrophysiology: The activity of **4-aminopiperidine** derivatives on N-type calcium channels can be assessed using the whole-cell patch-clamp technique on cells expressing the channel.

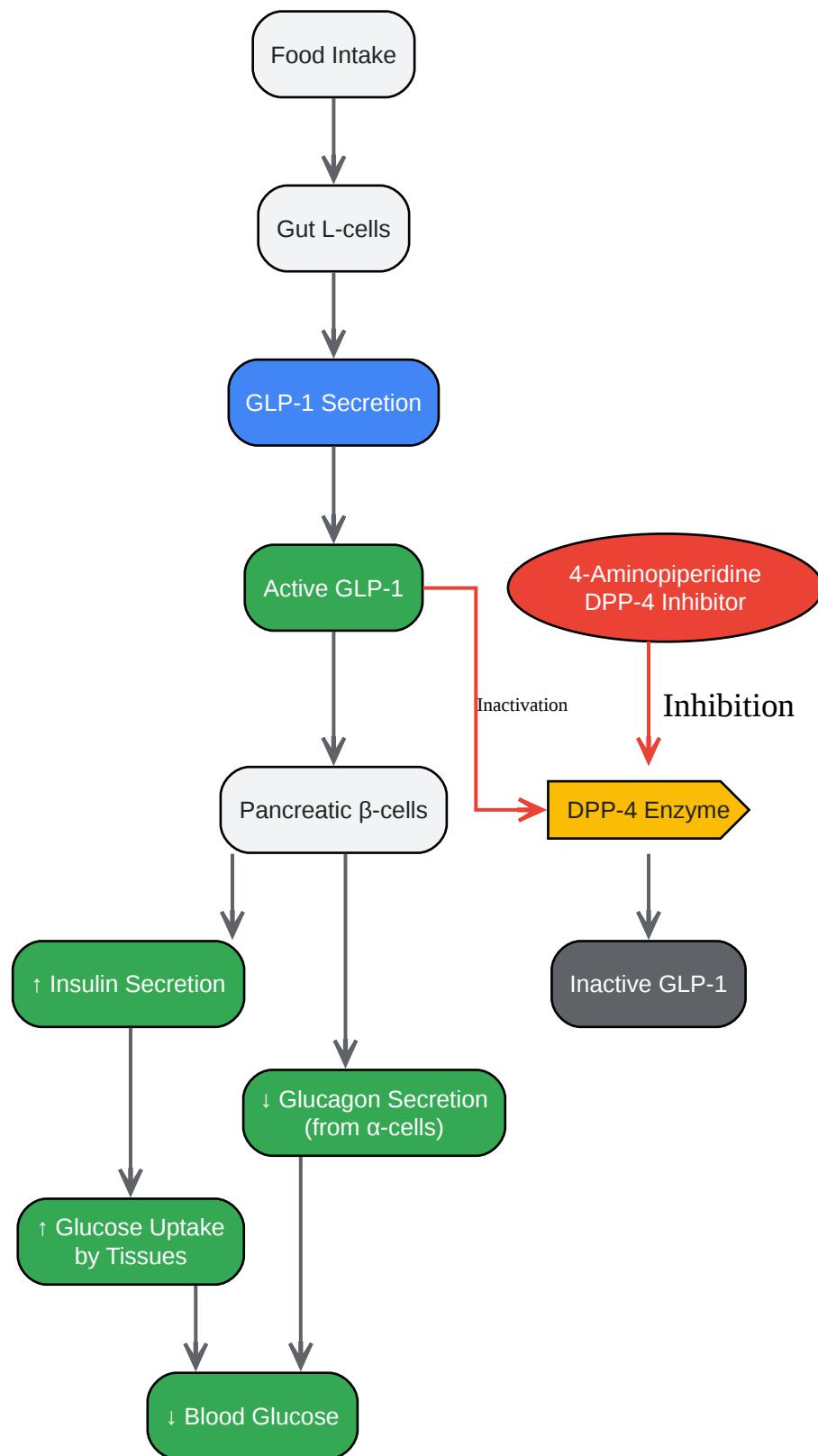
- Cells stably or transiently expressing the Cav2.2 channel are cultured on glass coverslips.
- A glass micropipette with a tip diameter of ~1 μm is filled with an internal solution and brought into contact with the cell membrane.
- A tight seal (gigaohm resistance) is formed between the pipette and the membrane.
- The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior.
- The cell is voltage-clamped at a holding potential (e.g., -80 mV).
- N-type calcium currents are elicited by depolarizing voltage steps.
- The test compound is applied to the cell via a perfusion system at various concentrations.
- The inhibition of the calcium current is measured, and the IC_{50} value is determined by fitting the concentration-response data to the Hill equation.

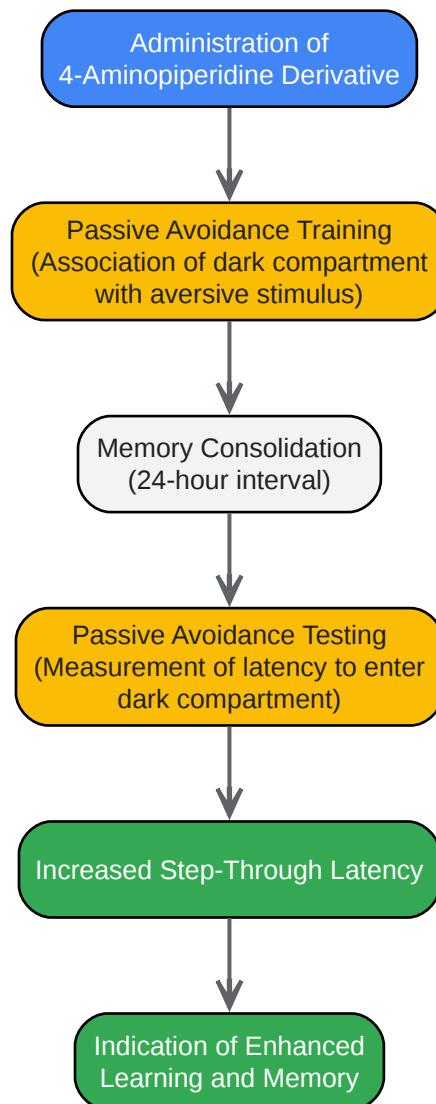
Signaling Pathway











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